molecular formula C13H21N5O2 B6485736 8-[(butan-2-yl)amino]-3-methyl-7-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione CAS No. 923232-61-5

8-[(butan-2-yl)amino]-3-methyl-7-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Cat. No. B6485736
CAS RN: 923232-61-5
M. Wt: 279.34 g/mol
InChI Key: NZTKAYIBUVYWMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-[(Butan-2-yl)amino]-3-methyl-7-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione (8-BAMP) is a novel purine derivative and a potential therapeutic agent for a variety of diseases. It has been studied extensively for its potential therapeutic applications in cancer, inflammation, and other diseases. 8-BAMP has been shown to possess anti-inflammatory, anti-tumor, and anti-oxidant properties. Additionally, 8-BAMP has been used in laboratory experiments to study the mechanisms of action of drugs, as well as to identify novel drug targets and therapeutic strategies.

Mechanism of Action

The exact mechanism of action of 8-[(butan-2-yl)amino]-3-methyl-7-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is still unclear. However, it is believed that 8-[(butan-2-yl)amino]-3-methyl-7-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione may act by modulating the activity of various enzymes and receptors, such as cyclooxygenase-2 (COX-2) and the nuclear factor-kappa B (NF-kB) pathway. Additionally, 8-[(butan-2-yl)amino]-3-methyl-7-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione has been shown to inhibit the expression of various pro-inflammatory cytokines, such as interleukin-1 (IL-1), interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha).
Biochemical and Physiological Effects
The biochemical and physiological effects of 8-[(butan-2-yl)amino]-3-methyl-7-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione have been studied in various animal models. 8-[(butan-2-yl)amino]-3-methyl-7-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione has been shown to reduce inflammation and oxidative stress, as well as to inhibit the growth of cancer cells. Additionally, 8-[(butan-2-yl)amino]-3-methyl-7-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione has been shown to reduce the levels of various pro-inflammatory cytokines, such as interleukin-1 (IL-1), interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha).

Advantages and Limitations for Lab Experiments

The use of 8-[(butan-2-yl)amino]-3-methyl-7-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione in laboratory experiments has several advantages. 8-[(butan-2-yl)amino]-3-methyl-7-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is relatively easy to synthesize and is stable in a wide range of conditions. Additionally, 8-[(butan-2-yl)amino]-3-methyl-7-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is non-toxic and has been shown to possess anti-inflammatory, anti-tumor, and anti-oxidant properties. However, 8-[(butan-2-yl)amino]-3-methyl-7-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is still a relatively new compound and its exact mechanism of action is still unclear.

Future Directions

The potential therapeutic applications of 8-[(butan-2-yl)amino]-3-methyl-7-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione are still largely unexplored. In the future, 8-[(butan-2-yl)amino]-3-methyl-7-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione may be used to develop novel drugs for the treatment of cancer, inflammation, and other diseases. Additionally, further research is needed to elucidate the exact mechanism of action of 8-[(butan-2-yl)amino]-3-methyl-7-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione and to identify potential drug targets. Additionally, 8-[(butan-2-yl)amino]-3-methyl-7-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione may be used to develop novel strategies for drug delivery and to study the effects of drugs on various cellular pathways. Finally, 8-[(butan-2-yl)amino]-3-methyl-7-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione may be used to develop novel strategies for drug screening and to identify novel drug targets.

Synthesis Methods

The synthesis of 8-[(butan-2-yl)amino]-3-methyl-7-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is achieved through a multi-step process. First, the starting material, 3-methyl-7-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione (MPTP), is reacted with butan-2-yl amine in a nucleophilic substitution reaction. This reaction yields 8-[(butan-2-yl)amino]-3-methyl-7-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione (8-[(butan-2-yl)amino]-3-methyl-7-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione).

Scientific Research Applications

8-[(butan-2-yl)amino]-3-methyl-7-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione has been studied extensively for its potential therapeutic applications in cancer, inflammation, and other diseases. 8-[(butan-2-yl)amino]-3-methyl-7-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione has been shown to possess anti-inflammatory, anti-tumor, and anti-oxidant properties. Additionally, 8-[(butan-2-yl)amino]-3-methyl-7-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione has been used in laboratory experiments to study the mechanisms of action of drugs, as well as to identify novel drug targets and therapeutic strategies.

properties

IUPAC Name

8-(butan-2-ylamino)-3-methyl-7-propylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N5O2/c1-5-7-18-9-10(15-12(18)14-8(3)6-2)17(4)13(20)16-11(9)19/h8H,5-7H2,1-4H3,(H,14,15)(H,16,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZTKAYIBUVYWMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(N=C1NC(C)CC)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(sec-butylamino)-3-methyl-7-propyl-1H-purine-2,6(3H,7H)-dione

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